(6-Bromothieno[3,2-d]pyrimidin-4-yl)hydrazine
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Overview
Description
OSM-S-140 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-140 involves constructing the thienopyrimidine scaffold, followed by halogenation and subsequent functionalization. The initial step includes the formation of the aminothienopyrimidine core, which is achieved through a series of organic reactions involving thiophene and pyrimidine derivatives. The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon .
Industrial Production Methods: This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and employing automated systems for efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: OSM-S-140 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
OSM-S-140 has been extensively studied for its potential in treating malaria. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Additionally, its structure-activity relationship has been explored to optimize its antimalarial activity. Beyond malaria, OSM-S-140 and its derivatives are being investigated for their potential in treating other parasitic infections and inflammatory diseases .
Mechanism of Action
The mechanism of action of OSM-S-140 involves the inhibition of key enzymes in the Plasmodium falciparum parasite. It targets the dihydrofolate reductase enzyme, which is crucial for the parasite’s DNA synthesis and replication. By inhibiting this enzyme, OSM-S-140 disrupts the parasite’s life cycle, leading to its death. The compound also interacts with other molecular targets, including proteins involved in the parasite’s metabolic pathways .
Comparison with Similar Compounds
- OSM-S-106
- OSM-S-137
- TCMDC-132385
Comparison: Compared to OSM-S-106 and OSM-S-137, OSM-S-140 has shown improved solubility and potency against Plasmodium falciparum. The presence of specific functional groups in OSM-S-140 enhances its binding affinity to the target enzyme, making it more effective. Additionally, OSM-S-140 has a lower calculated logP value, indicating better pharmacokinetic properties .
OSM-S-140 stands out due to its unique structural features and enhanced biological activity, making it a promising candidate for further development in antimalarial therapy.
Properties
IUPAC Name |
(6-bromothieno[3,2-d]pyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S/c7-4-1-3-5(12-4)6(11-8)10-2-9-3/h1-2H,8H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCMTNUZOMHMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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